molecular formula C11H12N2O3 B1484329 6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-81-2

6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484329
CAS RN: 2097997-81-2
M. Wt: 220.22 g/mol
InChI Key: KIOTXLJVVFKEKN-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-F-PTHP, is an organosulfur compound that was first synthesized in the laboratory in 2018. It is a member of the tetrahydropyrimidine (THP) class of compounds, which are known for their potential to form hydrogen bonds in aqueous solutions. 6-F-PTHP has been studied for its potential applications in drug development, materials science, and biochemistry.

Scientific Research Applications

Synthetic Methodologies and Chemical Studies

  • Synthesis of Heterocyclic Compounds : A study focused on the synthesis of functionalized 1H-pyrimidine-2-thiones from furan-2,3-dione and thiosemicarbazones, highlighting a method that could be applicable to the synthesis of related compounds, including those with a tetrahydropyrimidine dione structure (Akçamur et al., 1988).
  • Investigation into Chemical Constituents : Chemical constituents isolated from Callyspongia Fibrosa, including various pyrimidine dione derivatives, have been identified, which suggests a possible interest in the chemical exploration of similar structures for natural product chemistry (Xiao, 2005).
  • Novel Synthesis Approaches : Research into the synthesis of dihydropyrimidine-2,4-(1H,3H)-dione derivatives through a multi-step reaction process has been reported, indicating the compound's relevance in developing new synthetic routes and methodologies (Udayakumar et al., 2017).

Biological Activity

  • Antimicrobial Activities : A novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, was synthesized and showed antimicrobial activity against several bacterial strains, indicating the potential biological relevance of similar compounds (Yancheva et al., 2012).

Structural and Theoretical Studies

  • Crystallography and Polymorphism : The crystalline structure of ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined, providing insights into the structural aspects of similar compounds (Novina et al., 2016).
  • Theoretical Investigations : Theoretical studies have been conducted on molecules similar to the compound , exploring their structural and electronic properties, which could inform the design of new materials or drugs (Essa & Jalbout, 2008).

properties

IUPAC Name

6-(furan-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(2)13-10(14)6-8(12-11(13)15)9-4-3-5-16-9/h3-7H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOTXLJVVFKEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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